Cosmomycin A'

Vue d'ensemble

Description

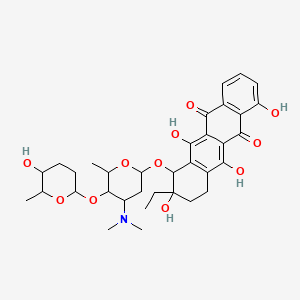

Cosmomycin A is an anthracycline antibiotic . It is one of the cosmomycins, which are known for their distinctive glycosylation patterns. These compounds possess two trisaccharide chains attached at C-7 and C-10 .

Synthesis Analysis

The production of cosmomycin can be computationally estimated with good experimental reproducibility . The synthesis involves the condensation of a propionyl-CoA starter unit and nine malonyl-CoA extender units, due to the action of a type II polyketide synthase . Two of the genes, cosG and cosK, coding for glycosyltransferase were inactivated with the generation of five new derivatives .Molecular Structure Analysis

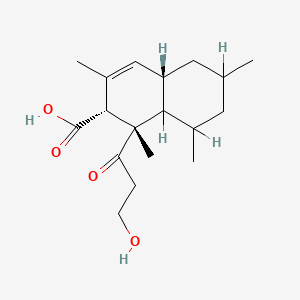

Cosmomycin A contains a rhodinosyl-rhodinosyl-rhodosaminyl group at C-10 of γ-rhodomycinone . The structure of cosmomycin consists of one tetracycline aglycon (β-rhodomycinone) and six deoxysugars (two dTDP-L-2-deoxifucose, two dTDP-L-rodosamine and two dTDP-L-rodinose) .Chemical Reactions Analysis

The glycosylation pattern in cosmomycins is a distinctive feature among anthracyclines . The characteristic UV/Vis absorption bands at about 233, 246, 294, 497, and 530 nm for compounds were consistent with those of cosmomycin A .Physical And Chemical Properties Analysis

The physical and chemical properties of cosmomycin A are related to its unique molecular structure. The presence of two trisaccharide chains attached at C-7 and C-10 of the aglycone gives it distinctive spectral properties .Applications De Recherche Scientifique

DNA Damage Induction and Repair Mechanisms

Cosmomycin D, closely related to Cosmomycin A, has been studied for its role in inducing DNA damage in cells deficient in DNA repair mechanisms. It induces apoptosis in a time-dependent manner in nucleotide excision repair-deficient fibroblasts. This is significant as it helps understand the DNA repair mechanisms involved in removing lesions caused by anthracyclines like Cosmomycin D, and potentially Cosmomycin A as well (Carvalho et al., 2010).

DNA-Binding Properties

The ability of Cosmomycin D to intercalate with double-stranded DNA has been demonstrated through gel mobility shift assays and electrospray ionization mass spectrometry (ESI-MS). This implies that Cosmomycin A might share similar DNA-binding properties due to its structural similarity with Cosmomycin D (Furlan et al., 2004).

Metabolic Flux Analysis for Drug Production

Research has been conducted on metabolic flux analysis to direct the metabolism of Streptomyces olindensis from growth to anti-tumor drug production, including Cosmomycin. This study is crucial for optimizing the production of Cosmomycin A and related compounds for therapeutic use (Lobato et al., 2007).

Insights into Biosynthesis and Glycosylation

Studies on the glycosylation steps during the biosynthesis of Cosmomycin, which includes Cosmomycin A, have identified key glycosyltransferase genes. These insights are valuable for understanding the unique glycosylation pattern of Cosmomycins, which is a distinctive feature among anthracyclines (Garrido et al., 2006).

Genomic Analysis of Producing Strain

Genomic sequencing of Streptomyces olindensis, the producer of Cosmomycin D, offers insights into the genetic basis of Cosmomycin production. This analysis can be extrapolated to understand the production mechanisms of Cosmomycin A (Rojas et al., 2014).

Mécanisme D'action

Propriétés

IUPAC Name |

10-[4-(dimethylamino)-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H43NO11/c1-6-34(42)13-12-18-25(31(41)27-26(29(18)39)30(40)24-17(28(27)38)8-7-9-21(24)37)33(34)46-23-14-19(35(4)5)32(16(3)44-23)45-22-11-10-20(36)15(2)43-22/h7-9,15-16,19-20,22-23,32-33,36-37,39,41-42H,6,10-14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUDKBWUVKIDPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)O)N(C)C)C(=C5C(=C2O)C(=O)C6=C(C5=O)C=CC=C6O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H43NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60908437 | |

| Record name | 2-Ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(dimethylamino)-4-O-(5-hydroxy-6-methyloxan-2-yl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103470-58-2 | |

| Record name | Cosmomycin A' | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103470582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(dimethylamino)-4-O-(5-hydroxy-6-methyloxan-2-yl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

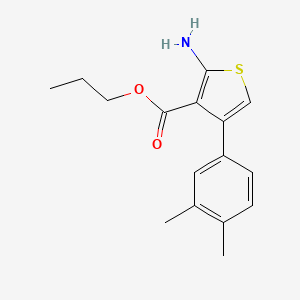

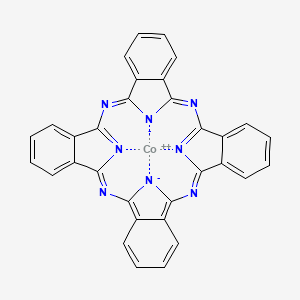

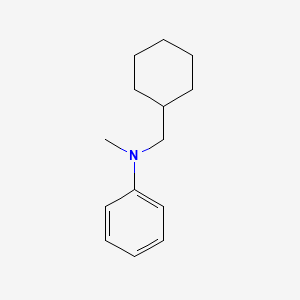

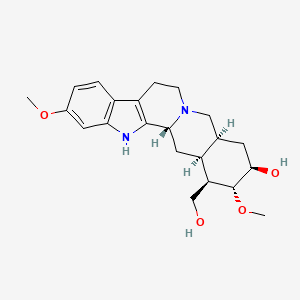

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Adenosine-5'-[lysyl-phosphate]](/img/structure/B1214329.png)

![1-[(1,3-Benzodioxol-5-ylmethylamino)-sulfanylidenemethyl]-4-piperidinecarboxamide](/img/structure/B1214337.png)

![7,13,26-Trihydroxy-1-methoxy-5,9,24-trimethyl-10-(6-oxopyran-3-yl)-2,15,21,23-tetraoxaheptacyclo[20.3.1.03,20.05,18.06,14.09,13.014,16]hexacosan-8-one](/img/structure/B1214348.png)